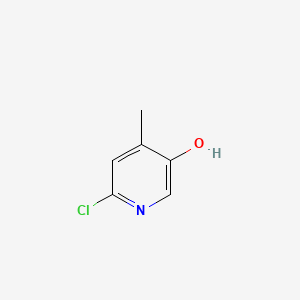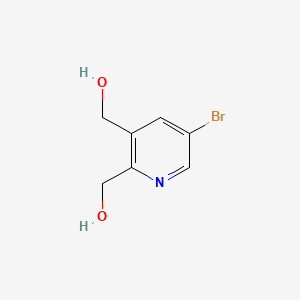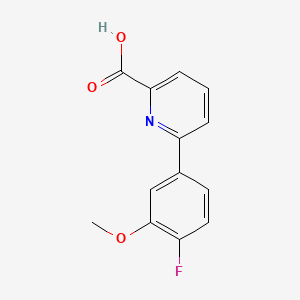
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene is an organic compound with the molecular formula C11H13BrFNO. It is a derivative of benzene, where a bromine atom, a fluorine atom, and a morpholinomethyl group are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the morpholinomethyl group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form bromobenzene.
Fluorination: Bromobenzene is then fluorinated using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The morpholinomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
- 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
- 1-Bromo-4-fluoro-2-(morpholinomethyl)benzene
- 1-Bromo-3-fluoro-4-(morpholinomethyl)benzene
Comparison: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene is unique due to the specific positioning of the bromine, fluorine, and morpholinomethyl groups on the benzene ring. This unique arrangement influences its reactivity, binding affinity, and overall chemical properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
4-[(2-bromo-6-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNAYDNRWPWBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718443 |
Source


|
| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-12-9 |
Source


|
| Record name | Morpholine, 4-[(2-bromo-6-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)









![1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B578573.png)



